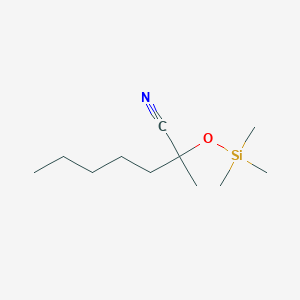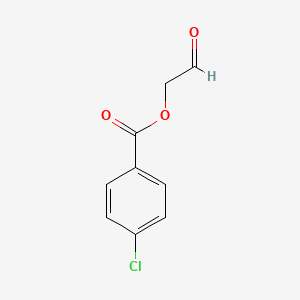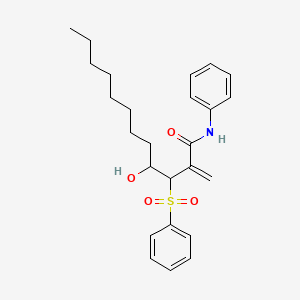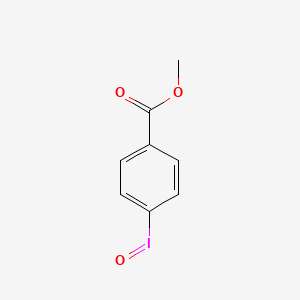
2-Methyl-2-trimethylsilyloxyheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-trimethylsilyloxyheptanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanenitrile backbone. This compound is notable for its unique structural features, which include a nitrile group and a trimethylsilyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-trimethylsilyloxyheptanenitrile typically involves the reaction of 2-methylheptanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
2-Methyl-2-trimethylsilyloxyheptanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-trimethylsilyloxyheptanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-trimethylsilyloxyheptanenitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the trimethylsilyloxy group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-trimethylsilyloxypropanenitrile
- 2-Methyl-2-butene
- 2-Methyl-2-butanol
Uniqueness
2-Methyl-2-trimethylsilyloxyheptanenitrile is unique due to its specific combination of a nitrile group and a trimethylsilyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications.
特性
CAS番号 |
111874-59-0 |
|---|---|
分子式 |
C11H23NOSi |
分子量 |
213.39 g/mol |
IUPAC名 |
2-methyl-2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3 |
InChIキー |
SZVSNHBZDHGWOW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)


